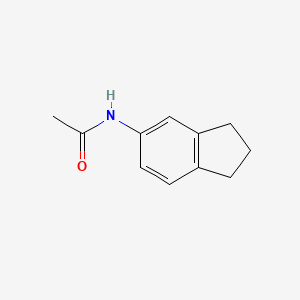

N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Übersicht

Beschreibung

“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .

Molecular Structure Analysis

The molecular structure of “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” consists of an indane ring attached to an acetamide group . The indane ring is a fused cyclohexane and benzene ring, which contributes to the compound’s aromaticity .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” are not available, it’s known that acetamide derivatives can undergo various reactions, including nucleophilic substitution and elimination .Physical And Chemical Properties Analysis

“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its LogP value is 2.20, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, which include the N-(2,3-Dihydro-1H-inden-5-yl)acetamide structure, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be tailored for specific antiviral targets.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This characteristic makes indole derivatives, including N-(2,3-Dihydro-1H-inden-5-yl)acetamide , potential candidates for anti-inflammatory drugs . Their ability to modulate inflammatory pathways could be pivotal in treating various inflammatory disorders.

Anticancer Potential

Indole derivatives are known for their anticancer activities. The indole moiety can interact with various biological targets, which may disrupt cancer cell proliferation and induce apoptosis . Research into N-(2,3-Dihydro-1H-inden-5-yl)acetamide could uncover new mechanisms of action against cancer cells.

Antimicrobial Effects

Studies have shown that indole derivatives can exert potent antibacterial and antifungal actions. This includes activity against both Gram-positive and Gram-negative bacteria, as well as fungal agents like Aspergillus niger and Candida albicans . The antimicrobial properties of N-(2,3-Dihydro-1H-inden-5-yl)acetamide could lead to the development of new treatments for infectious diseases.

Antidiabetic Applications

Indole derivatives have been explored for their antidiabetic effects. By influencing various metabolic pathways, these compounds may offer a new approach to managing diabetes and its complications . Further research into N-(2,3-Dihydro-1H-inden-5-yl)acetamide could provide insights into its potential as an antidiabetic agent.

Neuroprotective Effects

The indole structure is present in many compounds with neuroprotective properties. These substances can offer protection against neurodegenerative diseases by preventing neuronal damage . Investigating the neuroprotective applications of N-(2,3-Dihydro-1H-inden-5-yl)acetamide might yield promising results for treating conditions like Alzheimer’s disease.

Antimalarial Activity

Indole derivatives have also been identified as potential antimalarial agents. Their ability to interfere with the life cycle of malaria-causing parasites presents a valuable avenue for the development of new antimalarial drugs . The exploration of N-(2,3-Dihydro-1H-inden-5-yl)acetamide in this context could contribute to global health advancements.

Anticholinesterase Activity

Compounds with indole moieties have been studied for their anticholinesterase activity, which is crucial in treating diseases like myasthenia gravis and Alzheimer’s disease . The role of N-(2,3-Dihydro-1H-inden-5-yl)acetamide in inhibiting cholinesterase enzymes could be significant in therapeutic applications.

Zukünftige Richtungen

The potential of “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” in the treatment of diseases such as COVID-19 could be a promising area of future research, given its interaction with SARS-CoV-2 nsp1 . Further studies are needed to elucidate its exact mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYOJAPRKMBKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347864 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

CAS RN |

59856-06-3 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)

![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)

![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)

![2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2354443.png)

![tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2354448.png)

![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)

![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)